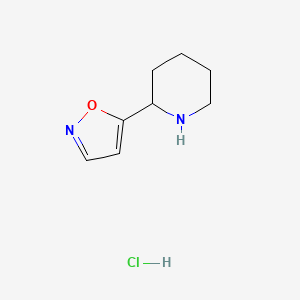

2-Isoxazol-5-ylpiperidine hydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 2-Isoxazol-5-ylpiperidine hydrochloride consists of a five-membered isoxazole ring attached to a piperidine ring. The isoxazole ring contains an oxygen atom and a nitrogen atom at adjacent positions .Chemical Reactions Analysis

The construction of the isoxazole ring, a key component of 2-Isoxazol-5-ylpiperidine hydrochloride, involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

2-Isoxazol-5-ylpiperidine hydrochloride has a molecular weight of 188.65 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would require additional specific experimental data.Aplicaciones Científicas De Investigación

Synthesis of Medicinal Compounds

2-Isoxazol-5-ylpiperidine hydrochloride: is a valuable synthetic intermediate in medicinal chemistry. Piperidine derivatives, including those with isoxazole moieties, are present in more than twenty classes of pharmaceuticals . They are used to construct a wide range of drugs due to their significant biological activity.

Biological Activity Enhancement

The isoxazole ring is a common feature in many commercially available drugs. Incorporating the 2-isoxazol-5-yl group into piperidine-based compounds can enhance their biological activity, making them potent candidates for drug discovery .

Development of Anticancer Agents

Isoxazole derivatives, including those linked to piperidine, have shown promise in the design of anticancer drugs. Their ability to interact with various biological targets makes them suitable for creating novel therapeutic agents .

Neuropharmacological Applications

Piperidine structures are often found in compounds with neuropharmacological applications. The addition of an isoxazole group to piperidine derivatives can lead to new compounds with potential use in treating neurological disorders .

Eco-Friendly Synthetic Strategies

The compound’s metal-free synthetic route offers an eco-friendly alternative to traditional methods. This approach aligns with the increasing demand for sustainable practices in chemical synthesis .

Direcciones Futuras

The future directions in the research of isoxazoles, including 2-Isoxazol-5-ylpiperidine hydrochloride, involve the development of new eco-friendly synthetic strategies and the exploration of their potential biological activities . The design of new compounds using the isoxazole core that act as inhibitors of AChE is also a promising area of research .

Mecanismo De Acción

Mode of Action

Isoxsuprine, a compound with a similar isoxazole structure, increases muscle blood flow, likely through a direct action on vascular smooth muscle rather than beta-receptor stimulation . It’s possible that “2-Isoxazol-5-ylpiperidine hydrochloride” might have a similar mode of action.

Biochemical Pathways

Compounds that target beta-adrenergic receptors can affect a variety of biochemical pathways, including those involved in the regulation of heart rate and blood pressure .

Pharmacokinetics

For isoxsuprine, absorption is rapid and complete, and excretion occurs through the urine . The time to peak serum concentration is about 1 hour .

Result of Action

Compounds that target beta-adrenergic receptors can cause relaxation of vascular smooth muscle, leading to increased blood flow .

Propiedades

IUPAC Name |

5-piperidin-2-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMFFKIATYSHFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

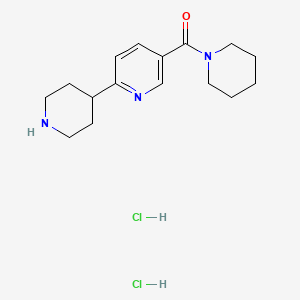

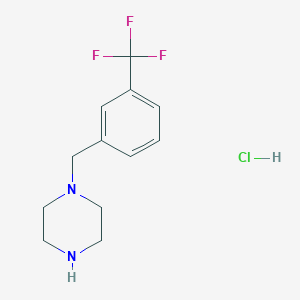

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

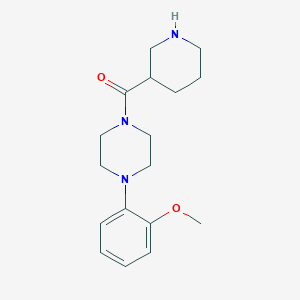

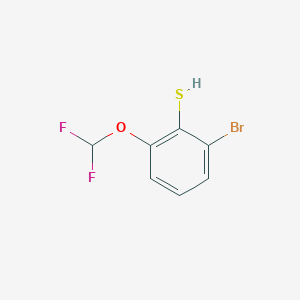

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)